![molecular formula C25H30N6O2S B2560034 4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216613-77-2](/img/structure/B2560034.png)
4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
The compound contains several functional groups, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, a butyl group, a piperazine ring, and a tolyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core would likely contribute to the compound’s aromaticity, while the butyl group would add aliphatic character. The piperazine ring could potentially form hydrogen bonds, and the tolyl group would contribute additional aromaticity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the butyl group could potentially undergo reactions typical of alkanes, such as free radical halogenation. The piperazine ring could potentially undergo reactions with electrophiles due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would likely be influenced by its functional groups. For example, the presence of a butyl group could increase the compound’s hydrophobicity, while the piperazine ring could contribute to its solubility in polar solvents .Scientific Research Applications
Synthetic Chemistry
The synthesis of 4-oxo-2-butenoic acids has historically faced limitations. However, recent advancements have addressed these challenges:
- Microwave-Assisted Synthesis : Researchers have developed microwave-assisted aldol-condensation methods. These conditions allow efficient synthesis of 4-oxo-2-butenoic acids from accessible starting materials. Depending on the methylketone substituent, different conditions (e.g., tosic acid for aryl derivatives) yield excellent results .
Heterocyclic Compound Design
The compound’s unique structure suggests potential applications in designing novel heterocyclic compounds:
- Thienotriazolopyrimidines : Investigate the compound’s reactivity in constructing thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives. These heterocycles may exhibit interesting properties, such as fluorescence or enzyme inhibition .
Chemical Biology
Understanding the compound’s interactions and reactivity is essential for chemical biology:
- Reactivity with Aliphatic Diols : Explore reactions with aliphatic diols, which could lead to the formation of novel derivatives. Investigate their potential as enzyme inhibitors or ligands .
properties
IUPAC Name |
8-butyl-12-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2S/c1-3-4-11-30-24(33)23-20(10-16-34-23)31-21(26-27-25(30)31)8-9-22(32)29-14-12-28(13-15-29)19-7-5-6-18(2)17-19/h5-7,10,16-17H,3-4,8-9,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZCFYYOBOKSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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